molecular formula C16H15NO6 B1393446 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 53624-39-8

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1393446
CAS RN: 53624-39-8
M. Wt: 317.29 g/mol
InChI Key: VETXSEAXMHXZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C16H15NO6 and a molecular weight of 317.30 . It is used for proteomics research .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions , which are pivotal in creating carbon–carbon bonds. The SM coupling is celebrated for its mild reaction conditions and tolerance to various functional groups, making it an ideal choice for complex organic syntheses . The carboxylic acid moiety in the compound could potentially be modified to form organoboron reagents, which are essential for the transmetalation step in SM couplings.

Magnetic Nanoparticle Synthesis

The carboxylic groups present in the compound may allow for its use in the synthesis of functionalized magnetic nanoparticles . These nanoparticles have significant applications in catalysis and biotechnology due to their high surface-to-volume ratio and magnetic properties, which facilitate easy separation and recycling .

Enzyme-Mediated Reactions

In enzymatic reactions, 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid could serve as a precursor for the synthesis of intermediates. For instance, gluconic acid derivatives, which are important in pharmaceuticals, could be synthesized through enzyme-mediated cyclization processes .

properties

IUPAC Name

2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETXSEAXMHXZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

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